molecular formula C11H8FNO2 B6413910 2-(3-Fluoro-4-hydroxyphenyl)pyridin-4(1H)-one CAS No. 1261934-64-8

2-(3-Fluoro-4-hydroxyphenyl)pyridin-4(1H)-one

Cat. No.: B6413910
CAS No.: 1261934-64-8
M. Wt: 205.18 g/mol
InChI Key: GEEKYDZOXUTYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-4-hydroxyphenyl)pyridin-4(1H)-one is an organic compound that features a pyridinone core substituted with a fluoro and hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-hydroxyphenyl)pyridin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and 4-pyridone.

    Condensation Reaction: The aldehyde group of 3-fluoro-4-hydroxybenzaldehyde undergoes a condensation reaction with the nitrogen of 4-pyridone in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate formed undergoes cyclization to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-hydroxyphenyl)pyridin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to remove the fluoro group or reduce the pyridinone ring.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-(3-Fluoro-4-oxophenyl)pyridin-4(1H)-one.

    Reduction: Formation of 2-(3-Hydroxyphenyl)pyridin-4(1H)-one.

    Substitution: Formation of 2-(3-Amino-4-hydroxyphenyl)pyridin-4(1H)-one.

Scientific Research Applications

2-(3-Fluoro-4-hydroxyphenyl)pyridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)pyridin-4(1H)-one depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The fluoro and hydroxy groups can form hydrogen bonds and other interactions with the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-4-hydroxyphenyl)pyridin-4(1H)-one: Similar structure but with a chloro group instead of a fluoro group.

    2-(3-Methyl-4-hydroxyphenyl)pyridin-4(1H)-one: Similar structure but with a methyl group instead of a fluoro group.

Uniqueness

2-(3-Fluoro-4-hydroxyphenyl)pyridin-4(1H)-one is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its chloro or methyl analogs. The fluoro group can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-9-5-7(1-2-11(9)15)10-6-8(14)3-4-13-10/h1-6,15H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEKYDZOXUTYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C=CN2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692488
Record name 2-(3-Fluoro-4-hydroxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-64-8
Record name 2-(3-Fluoro-4-hydroxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.